molecular formula C16H21BrN2O8 B1286332 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177316-21-0

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B1286332
CAS No.: 1177316-21-0
M. Wt: 449.25 g/mol
InChI Key: MZVUFVPJUFOYSA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H21BrN2O8. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and pyrrolidine.

    Reaction Conditions: The reaction between 4-bromo-2-methylaniline and pyrrolidine is carried out under controlled conditions to form 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline.

    Dioxalate Formation: The final step involves the formation of the dioxalate salt by reacting the intermediate product with oxalic acid.

Chemical Reactions Analysis

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with similar compounds such as:

    4-Bromo-2-methylpyridine: Used in similar synthetic applications but lacks the pyrrolidine moiety.

    2-Bromo-4-methylpyridine: Another brominated pyridine derivative with different reactivity and applications.

    4-Bromo-2-cyanopyridine: Contains a cyano group instead of the pyrrolidine moiety, leading to different chemical properties.

These comparisons highlight the unique aspects of this compound, particularly its combination of bromine, methyl, and pyrrolidine groups, which contribute to its distinct reactivity and applications.

Biological Activity

4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS No. 1177316-21-0) is a synthetic compound with a molecular formula of C16H21BrN2O8. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylaniline with pyrrolidine under controlled conditions, followed by treatment with oxalic acid to form the dioxalate salt. The compound's structure includes a bromine atom and a pyrrolidine moiety, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can alter enzyme activity through binding, which may lead to inhibition or modulation of various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.
  • Anticancer Potential : Given the structural similarities to other known anticancer agents, there is ongoing research into its efficacy against various cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
4-Bromo-2-methylpyridineC6H6BrNAntimicrobial properties
2-Bromo-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalateC16H21BrN2O8Enzyme inhibition
4-Bromo-2-cyanopyridineC6H4BrN3Anticancer activity

This comparison highlights the distinct features of this compound, particularly its combination of bromine and pyrrolidine groups that enhance its reactivity and biological potential.

Case Studies

Several case studies have explored the biological activities of compounds related to pyrrolidine derivatives:

  • Antimicrobial Studies : A study demonstrated that pyrrole derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that similar compounds like this compound could also show promise in this area.
  • Cancer Research : Research on pyrrole-containing compounds has indicated their potential as anticancer agents. For instance, derivatives have been tested against various cancer cell lines with promising results .
  • Enzyme Interaction : Studies have shown that certain brominated compounds can effectively inhibit key metabolic enzymes, providing insights into how this compound might function in similar contexts .

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVUFVPJUFOYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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